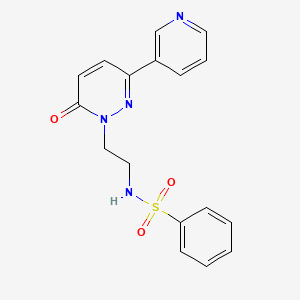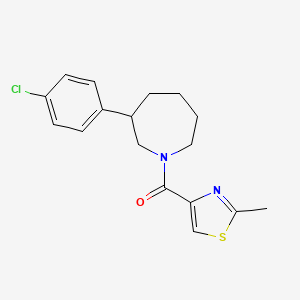![molecular formula C29H31FN6O2S B2383343 (4-(4-Fluorofenil)piperazin-1-il)(4-(4-(4-metoxifenil)piperazin-1-il)-5-metiltieno[2,3-d]pirimidin-6-il)metanona CAS No. 441721-13-7](/img/structure/B2383343.png)
(4-(4-Fluorofenil)piperazin-1-il)(4-(4-(4-metoxifenil)piperazin-1-il)-5-metiltieno[2,3-d]pirimidin-6-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone is a useful research compound. Its molecular formula is C29H31FN6O2S and its molecular weight is 546.67. The purity is usually 95%.
BenchChem offers high-quality (4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
Se ha descubierto que los derivados del indol, que comparten una estructura similar a su compuesto, poseen actividad antiviral . Por ejemplo, se prepararon y se informó que los derivados de 6-amino-4-sustituidoalquilo-1H-indol-2-sustituido carboxilato eran agentes antivirales .
Actividad antiinflamatoria
También se ha descubierto que los derivados del indol tienen propiedades antiinflamatorias . Esto sugiere que su compuesto, que comparte una estructura similar, también puede tener aplicaciones antiinflamatorias potenciales.
Actividad anticancerígena
Se ha descubierto que los derivados del indol poseen actividad anticancerígena . Esto sugiere que su compuesto podría usarse potencialmente en la investigación o el tratamiento del cáncer.
Actividad antimicrobiana
Se ha descubierto que los derivados del indol poseen actividad antimicrobiana . Esto sugiere que su compuesto podría usarse potencialmente en el desarrollo de nuevos agentes antimicrobianos.
Actividad antituberculosa
Se ha descubierto que los derivados del indol poseen actividad antituberculosa . Esto sugiere que su compuesto podría usarse potencialmente en el tratamiento de la tuberculosis.
Actividad antidiabética
Se ha descubierto que los derivados del indol poseen actividad antidiabética . Esto sugiere que su compuesto podría usarse potencialmente en el tratamiento de la diabetes.
Actividad antimalárica
Se ha descubierto que los derivados del indol poseen actividad antimalárica . Esto sugiere que su compuesto podría usarse potencialmente en el tratamiento de la malaria.
Actividades anticolinesterásicas
Se ha descubierto que los derivados del indol poseen actividades anticolinesterásicas . Esto sugiere que su compuesto podría usarse potencialmente en el tratamiento de enfermedades que involucran el sistema colinérgico, como la enfermedad de Alzheimer.
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidin-6-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31FN6O2S/c1-20-25-27(35-15-11-33(12-16-35)23-7-9-24(38-2)10-8-23)31-19-32-28(25)39-26(20)29(37)36-17-13-34(14-18-36)22-5-3-21(30)4-6-22/h3-10,19H,11-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWLEPHQRCIQNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)OC)C(=O)N5CCN(CC5)C6=CC=C(C=C6)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31FN6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-methoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2383261.png)

![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2383265.png)

![2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2383267.png)
![3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383268.png)



![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}furan-2-carboxamide](/img/structure/B2383277.png)

![3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2383280.png)
![7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2383282.png)
![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2383283.png)
